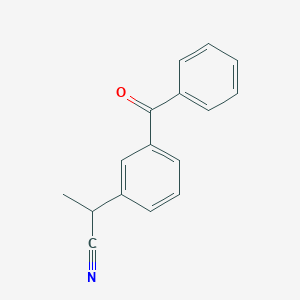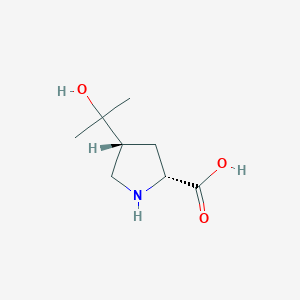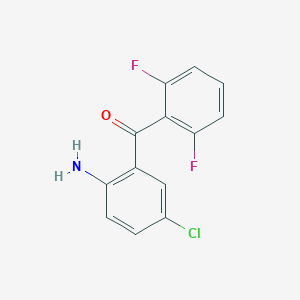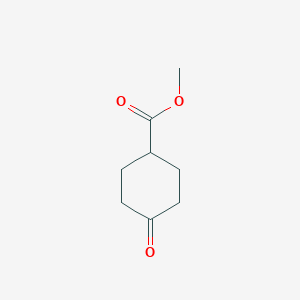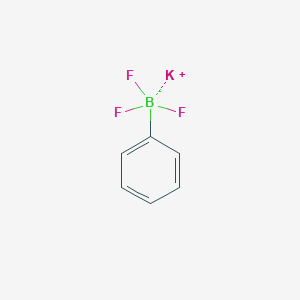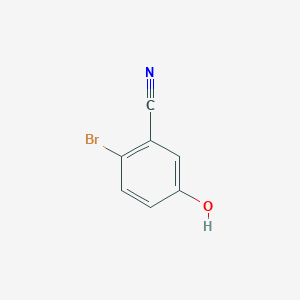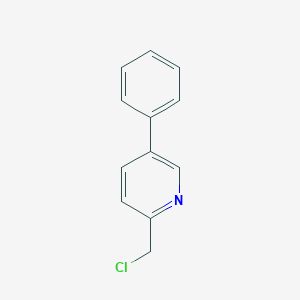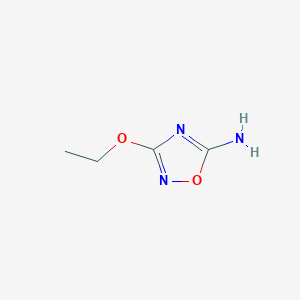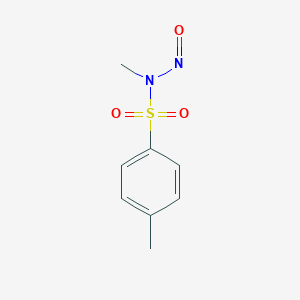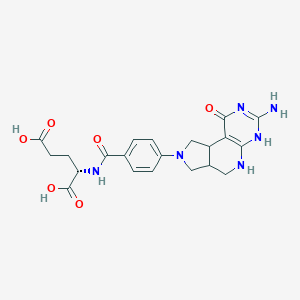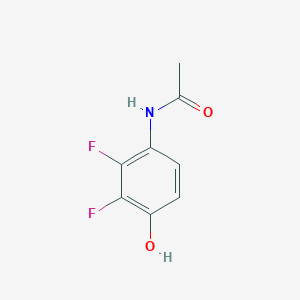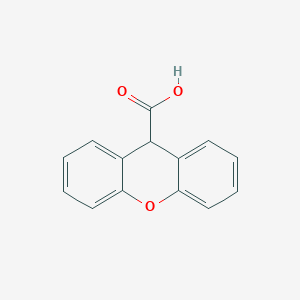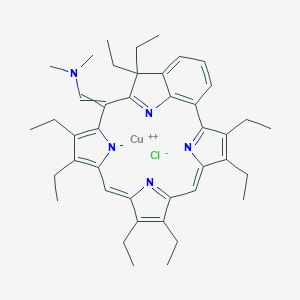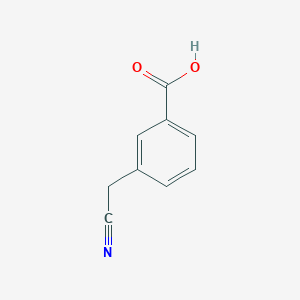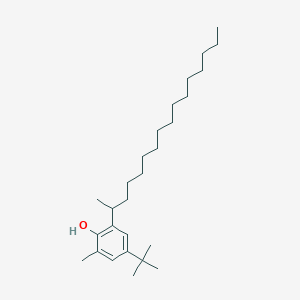
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol, also known as BHT-11, is a synthetic antioxidant that has gained attention in recent years due to its potential applications in the field of medicine and biochemistry. This compound is a derivative of butylated hydroxytoluene (BHT), which is commonly used as a food preservative. BHT-11 has been found to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for various therapeutic applications.
作用機序
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. It has also been shown to modulate various signaling pathways involved in cell proliferation and apoptosis, suggesting that it may have potential as an anticancer agent.
生化学的および生理学的効果
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has been found to possess a number of biochemical and physiological effects. It has been shown to inhibit lipid peroxidation, reduce oxidative stress, and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase. 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has also been found to modulate the expression of genes involved in inflammation and cell proliferation, suggesting that it may have potential as a therapeutic agent for various diseases.
実験室実験の利点と制限
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it a cost-effective option for researchers. Additionally, its potent antioxidant and anti-inflammatory properties make it a useful tool for studying various diseases and physiological processes. However, one limitation of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol is that it may exhibit cytotoxic effects at high concentrations, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol. One area of interest is the development of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol-based therapies for the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to investigate the potential antimicrobial properties of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol and its potential use as a new class of antibiotics. Finally, research is needed to better understand the mechanism of action of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol and its effects on various signaling pathways, which could provide insights into its potential therapeutic applications.
合成法
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol can be synthesized through a multistep process involving the condensation of 2-methyl-6-nitrophenol and 1-methylpentadecan-1-ol, followed by reduction of the nitro group and subsequent deprotection of the resulting compound. The yield of the synthesis process is typically high, making it a cost-effective method for producing large quantities of 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol.
科学的研究の応用
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has been studied extensively for its potential applications in the field of medicine and biochemistry. It has been found to exhibit potent antioxidant and anti-inflammatory activities, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. 4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol has also been shown to possess antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
特性
CAS番号 |
157661-93-3 |
|---|---|
製品名 |
4-(1,1-Dimethylethyl)-2-methyl-6-(1-methylpentadecyl)phenol |
分子式 |
C27H48O |
分子量 |
388.7 g/mol |
IUPAC名 |
4-tert-butyl-2-hexadecan-2-yl-6-methylphenol |
InChI |
InChI=1S/C27H48O/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2)25-21-24(27(4,5)6)20-23(3)26(25)28/h20-22,28H,7-19H2,1-6H3 |
InChIキー |
LALMYSXJJWCRDR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C)C1=C(C(=CC(=C1)C(C)(C)C)C)O |
正規SMILES |
CCCCCCCCCCCCCCC(C)C1=C(C(=CC(=C1)C(C)(C)C)C)O |
その他のCAS番号 |
157661-93-3 |
ピクトグラム |
Irritant; Environmental Hazard |
同義語 |
2-methyl-4-(1,1-dimethylethyl)-6-(1-methyl-pentadecyl)-phenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



